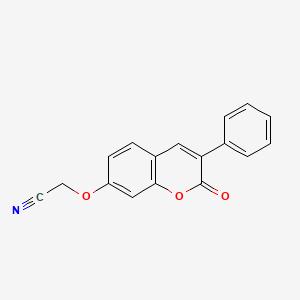
3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone is a useful research compound. Its molecular formula is C19H15ClN2O3 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methods and Catalytic Activities
Asymmetric Synthesis and Catalysis : The asymmetric synthesis of chloro and nitro-substituted propanols, such as (S)-3-chloro-1-phenyl-1-propanol, utilizes microbial reductases for high enantioselectivity, indicating potential methodologies for synthesizing complex molecules with specific configurations (Choi et al., 2010). This process could be relevant for the production of chiral intermediates in pharmaceuticals.
Kinetic Resolution : The kinetic resolution of chloro and naphthyl-substituted propanols for creating intermediates in beta-adrenergic receptor blockers showcases the importance of stereoselectivity in pharmaceutical synthesis (Kapoor et al., 2003). This suggests potential routes for enantiomerically pure compounds.
Nickel-Catalyzed Cross-Coupling : Research on nickel-catalyzed cross-coupling reactions, particularly involving chloro and naphthyl groups, points towards efficient methods for synthesizing biaryl compounds, which are essential in numerous pharmaceutical and material science applications (Leowanawat et al., 2012). Such methods could potentially be applied to the synthesis of compounds like "3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone" for exploring their applications.
Molecular and Supramolecular Structures
Crystallographic Studies : Investigations into the crystal and molecular structures of chemically related compounds, such as derivatives of naphthyl and chlorophenyl, reveal insights into their molecular conformations and potential intermolecular interactions (Abdel-Jalil et al., 2015). Such studies are crucial for understanding the physical properties and reactivity of complex organic molecules.
Supramolecular Architecture : The effect of substituents on the molecular and supramolecular architectures of compounds, including those with naphthyl groups, highlights the role of molecular functionalities in determining the crystal packing and interactions (Silva et al., 2015). These insights are valuable for the design of materials with specific properties.
Propriétés
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-17-8-7-16(12-18(17)22(24)25)21-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKXYNDQXTXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
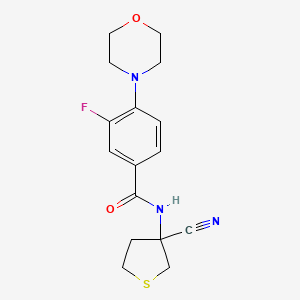
![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)
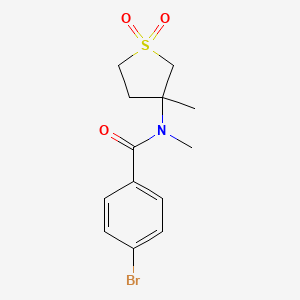
![6-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2626495.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2626496.png)
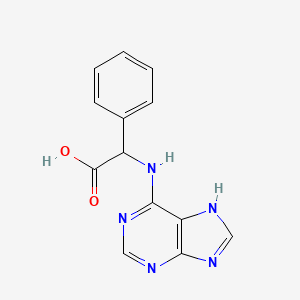
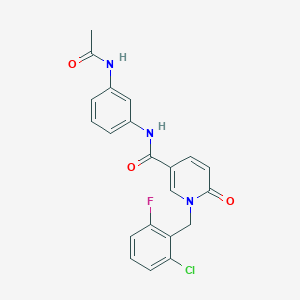
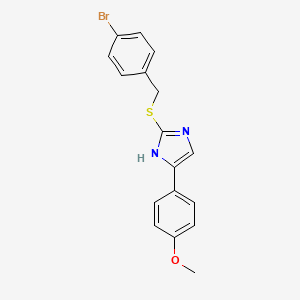
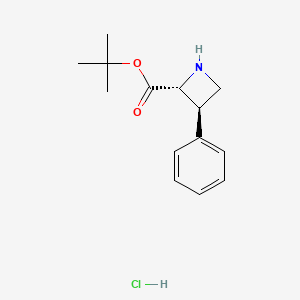
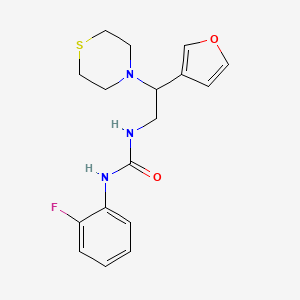
![6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2626505.png)
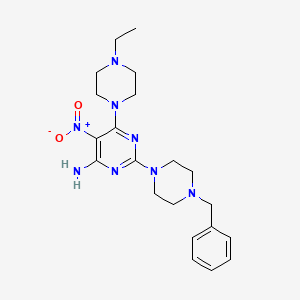
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2626508.png)
